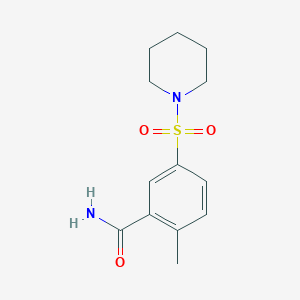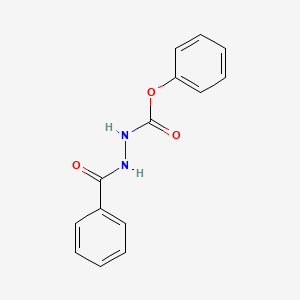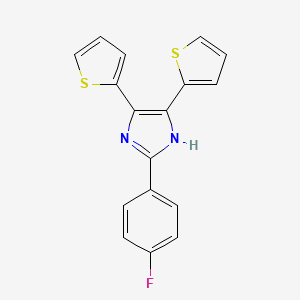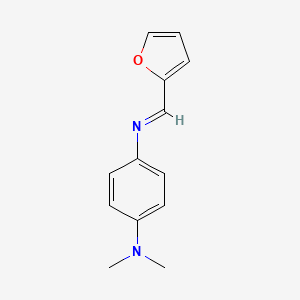
2-methyl-5-(1-piperidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-5-(1-piperidinylsulfonyl)benzamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPB is a sulfonylurea compound that has been synthesized and studied for its effects on various biological processes.
作用机制
The mechanism of action of 2-methyl-5-(1-piperidinylsulfonyl)benzamide is not fully understood, but it is thought to involve the inhibition of sulfonylurea receptor 1 (SUR1) and the subsequent activation of ATP-sensitive potassium channels (KATP channels). This leads to a decrease in intracellular calcium levels and the regulation of various biological processes, including insulin secretion and cell proliferation.
Biochemical and Physiological Effects:
2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects, including the regulation of insulin secretion, the inhibition of cancer cell growth, and the improvement of cognitive function. 2-methyl-5-(1-piperidinylsulfonyl)benzamide has also been shown to have anti-inflammatory effects and can regulate the immune response.
实验室实验的优点和局限性
2-methyl-5-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its availability and high purity. However, 2-methyl-5-(1-piperidinylsulfonyl)benzamide has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
未来方向
For research on 2-methyl-5-(1-piperidinylsulfonyl)benzamide include further studies on its mechanism of action, potential therapeutic applications, and toxicity. 2-methyl-5-(1-piperidinylsulfonyl)benzamide may also be studied in combination with other compounds to enhance its effects and reduce potential toxicity. Additionally, 2-methyl-5-(1-piperidinylsulfonyl)benzamide may be studied in clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 2-methyl-5-(1-piperidinylsulfonyl)benzamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications in various fields, including neuroscience, cancer, and diabetes. 2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects and has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-methyl-5-(1-piperidinylsulfonyl)benzamide.
合成方法
2-methyl-5-(1-piperidinylsulfonyl)benzamide is synthesized through a multi-step process that involves the reaction of 2-methyl-5-nitrobenzamide with piperidine and sulfur dioxide gas. The resulting compound is then reduced with sodium borohydride to produce 2-methyl-5-(1-piperidinylsulfonyl)benzamide. This synthesis method has been optimized for high yield and purity, making 2-methyl-5-(1-piperidinylsulfonyl)benzamide a readily available compound for research purposes.
科学研究应用
2-methyl-5-(1-piperidinylsulfonyl)benzamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and diabetes. In neuroscience, 2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to have neuroprotective effects and can improve cognitive function in animal models. In cancer research, 2-methyl-5-(1-piperidinylsulfonyl)benzamide has been studied for its ability to inhibit cancer cell growth and induce apoptosis. In diabetes research, 2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to improve insulin sensitivity and glucose uptake in animal models.
属性
IUPAC Name |
2-methyl-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-5-6-11(9-12(10)13(14)16)19(17,18)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNOLCGPUHBSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6693821 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5806395.png)


![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)
![2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5806414.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)


![3-(2-methoxybenzyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806455.png)



![N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5806488.png)